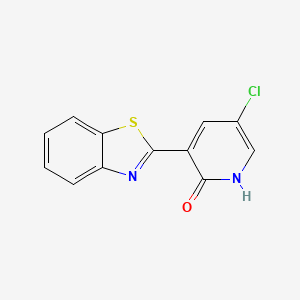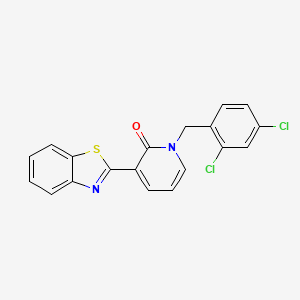
4-(3-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one
Overview
Description
4-(3-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one , also known by its chemical structure, is a pyrazolone derivative . Its molecular formula is C₁₄H₁₀ClNO₄ , and it has a molecular weight of approximately 291.69 g/mol . This compound exhibits interesting pharmacological properties and has been studied for various applications.
Physical And Chemical Properties Analysis
Scientific Research Applications
Microwave Assisted Synthesis for Antiinflammatory and Antibacterial Agents
Pyrazoline derivatives, including those similar to the compound , have been synthesized using microwave irradiation. This method is efficient, environmentally friendly, and yields high-quality compounds in less time compared to conventional methods. These compounds exhibit significant anti-inflammatory and in vitro antibacterial activity. Molecular docking results suggest these compounds as potential templates for anti-inflammatory drugs (Ravula et al., 2016).
Structural Characterization and Potential Anticancer Agents
Studies on pyrazole compounds related to the specified chemical show potential as anticancer agents. The electronic structure, physico-chemical properties, and docking analysis of these compounds indicate their suitability for use in photovoltaic systems and as potential negative responders against certain enzymes (Thomas et al., 2019).
Antimicrobial Studies
Pyrazoline derivatives demonstrate antimicrobial properties. The synthesis and characterization of these compounds reveal their potential in combating various bacterial and fungal infections. This indicates the broader application of pyrazoline compounds in developing new antimicrobial agents (Prabhudeva et al., 2017).
Synthesis of Linked Heterocyclics
The creation of linked heterocyclic compounds containing pyrazole demonstrates their potential as antimicrobial and anticancer agents. These compounds have shown good inhibitory activity against various pathogens, highlighting their significance in medical and pharmaceutical research (Reddy et al., 2010).
properties
IUPAC Name |
4-(3-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3/c1-10-15(11-4-2-5-12(17)8-11)16(21)19(18-10)13-6-3-7-14(9-13)20(22)23/h2-9,18H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQXGYLGOUOFKMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-5-methyl-2-(3-nitrophenyl)-1,2-dihydro-3H-pyrazol-3-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



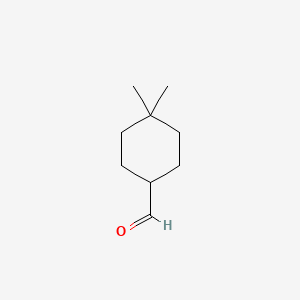
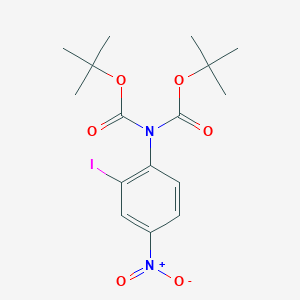
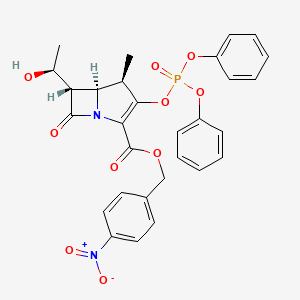
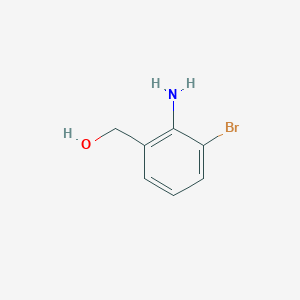
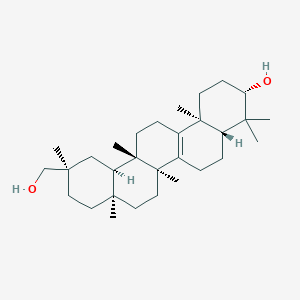
![[3-(dibenzylcarbamoyl)phenyl]boronic Acid](/img/structure/B3036661.png)
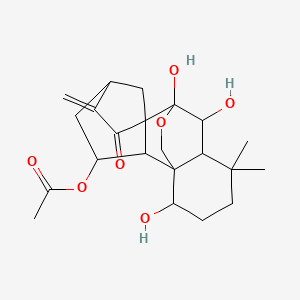

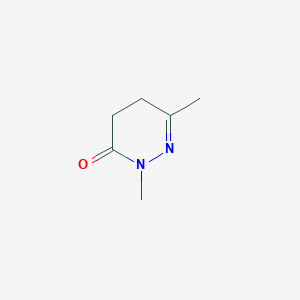
![2-(4-chlorophenyl)-6-nitro-1-{[4-(trifluoromethyl)benzyl]oxy}-1H-1,3-benzimidazole](/img/structure/B3036668.png)
![3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-1-[2-(2,4-dichlorophenoxy)ethyl]-2-methyl-1H-indole](/img/structure/B3036669.png)
![3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-methyl-1-[[4-(trifluoromethyl)phenyl]methyl]indole](/img/structure/B3036670.png)
